REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1)#[CH:2].P(Br)(Br)[Br:12]>C(Cl)Cl>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Br:12])=[CH:5][CH:4]=1)#[CH:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(#C)C1=CC=C(CO)C=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
|
4.1 g
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Type
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reactant
|
Smiles
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P(Br)(Br)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred under nitrogen overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 0° in ice bath
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of H2O in ice bath
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Type
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EXTRACTION
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Details
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extracted by DCM
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Type
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WASH
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Details
|
Combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography (ISCO)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(CBr)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |